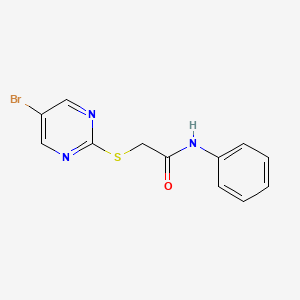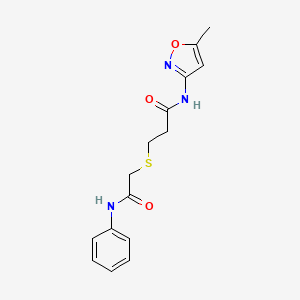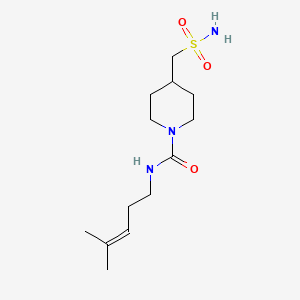
2-(5-bromopyrimidin-2-yl)sulfanyl-N-phenylacetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(5-Bromopyrimidin-2-yl)sulfanyl-N-phenylacetamide is an organic compound that belongs to the class of pyrimidine derivatives It is characterized by the presence of a bromine atom at the 5-position of the pyrimidine ring and a sulfanyl group at the 2-position, which is further connected to a phenylacetamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(5-bromopyrimidin-2-yl)sulfanyl-N-phenylacetamide typically involves the following steps:
Starting Materials: The synthesis begins with 5-bromopyrimidine and thiol-containing compounds.
Formation of Intermediate: The bromopyrimidine undergoes nucleophilic substitution with a thiol compound to form a sulfanyl intermediate.
Acylation: The intermediate is then acylated with phenylacetyl chloride to yield the final product.
The reaction conditions often involve the use of polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) and may require the presence of a base like triethylamine to facilitate the nucleophilic substitution and acylation reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
2-(5-Bromopyrimidin-2-yl)sulfanyl-N-phenylacetamide can undergo various chemical reactions, including:
Nucleophilic Substitution: The bromine atom at the 5-position of the pyrimidine ring can be substituted by nucleophiles such as amines, thiols, and alkoxides.
Oxidation and Reduction: The sulfanyl group can be oxidized to sulfoxides or sulfones, and reduced back to the thiol form.
Acylation and Alkylation: The amide group can participate in acylation and alkylation reactions to form derivatives with different functional groups.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium hydride (NaH) or potassium carbonate (K2CO3) in solvents like DMF or DMSO.
Oxidation: Oxidizing agents such as hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Major Products
The major products formed from these reactions include various substituted pyrimidine derivatives, sulfoxides, sulfones, and acylated or alkylated amides.
Scientific Research Applications
2-(5-Bromopyrimidin-2-yl)sulfanyl-N-phenylacetamide has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as a pharmacophore in the development of new drugs, particularly as inhibitors of specific enzymes or receptors.
Biological Studies: The compound is used in studies to understand its interaction with biological macromolecules and its effects on cellular processes.
Materials Science: It is explored for its potential use in the synthesis of novel materials with unique electronic or optical properties.
Chemical Biology: The compound serves as a tool for probing biological pathways and mechanisms due to its ability to interact with specific molecular targets.
Mechanism of Action
The mechanism of action of 2-(5-bromopyrimidin-2-yl)sulfanyl-N-phenylacetamide involves its interaction with molecular targets such as enzymes or receptors. The bromopyrimidine moiety can bind to the active site of enzymes, inhibiting their activity. The sulfanyl group may form covalent bonds with nucleophilic residues in proteins, leading to the modulation of protein function. Additionally, the phenylacetamide group can enhance the compound’s binding affinity and specificity towards its targets.
Comparison with Similar Compounds
Similar Compounds
5-Bromopyrimidine: A simpler analog with a bromine atom at the 5-position of the pyrimidine ring.
2-(5-Bromopyrimidin-4-yl)sulfanyl-N-phenylacetamide: A structural isomer with the bromine atom at the 4-position.
N-(5-Bromopyrimidin-2-yl)acetamide: Lacks the sulfanyl group but retains the bromopyrimidine and acetamide moieties.
Uniqueness
2-(5-Bromopyrimidin-2-yl)sulfanyl-N-phenylacetamide is unique due to the presence of both the sulfanyl and phenylacetamide groups, which confer distinct chemical reactivity and biological activity. The combination of these functional groups allows for versatile chemical modifications and interactions with a wide range of molecular targets, making it a valuable compound in various research fields.
Properties
IUPAC Name |
2-(5-bromopyrimidin-2-yl)sulfanyl-N-phenylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10BrN3OS/c13-9-6-14-12(15-7-9)18-8-11(17)16-10-4-2-1-3-5-10/h1-7H,8H2,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KKXCILFOIMCFHD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)NC(=O)CSC2=NC=C(C=N2)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10BrN3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![1-[[1-(2-Methoxyethyl)pyrazol-4-yl]methyl]-3-(thiophen-2-ylmethyl)urea](/img/structure/B6626220.png)
![2-[2-(1,3-dioxolan-2-yl)ethylsulfanyl]-N-(4-methyl-1,3-thiazol-2-yl)acetamide](/img/structure/B6626225.png)

![2-[2-(1,3-dioxolan-2-yl)ethylsulfanyl]-N-phenylacetamide](/img/structure/B6626244.png)
![4-[(3-methyl-[1,2]oxazolo[5,4-d]pyrimidin-4-yl)oxy]-N-pyridin-3-ylbenzamide](/img/structure/B6626252.png)
![3-methyl-N-[(2S,3S)-2-(1-methylimidazol-2-yl)oxolan-3-yl]-[1,2]oxazolo[5,4-d]pyrimidin-4-amine](/img/structure/B6626257.png)
![methyl (3S,4S)-1-[(4-methoxyoxan-4-yl)methylcarbamoyl]-3,4-dimethylpyrrolidine-3-carboxylate](/img/structure/B6626265.png)
![1-[(1,1-Dioxothian-4-yl)methyl]-3-[[1-(methoxymethyl)cyclobutyl]methyl]urea](/img/structure/B6626272.png)
![1-[[1-(Methoxymethyl)cyclobutyl]methyl]-3-[(6-methyl-2-pyrrolidin-1-ylpyridin-3-yl)methyl]urea](/img/structure/B6626278.png)
![N-(3,3-diethoxypropyl)-3-methyl-[1,2]oxazolo[5,4-d]pyrimidin-4-amine](/img/structure/B6626286.png)
![N-[(2S,3S)-2-(1-ethylimidazol-2-yl)oxolan-3-yl]-3-methyl-[1,2]oxazolo[5,4-d]pyrimidin-4-amine](/img/structure/B6626307.png)
![5-[Ethyl-[2-(2-hydroxyethoxy)ethyl]amino]pyridine-2-carbonitrile](/img/structure/B6626326.png)

![2-[2-[Ethyl(pyridin-2-yl)amino]ethoxy]ethanol](/img/structure/B6626339.png)
